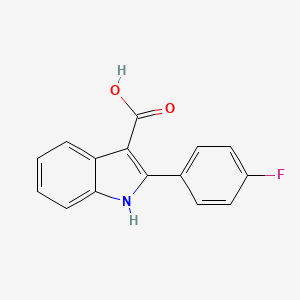
2-(4-fluorophenyl)-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
The compound “2-(4-fluorophenyl)-1H-indole-3-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a compound with a 4-fluorophenyl group was synthesized via a base-catalyzed Aldol condensation of aldehydes and ketones3. However, the exact synthesis process for “2-(4-fluorophenyl)-1H-indole-3-carboxylic acid” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the crystal structure of a compound containing a 4-fluorophenyl group was analyzed using single crystal X-ray diffraction and DFT simulations4. However, the specific molecular structure of “2-(4-fluorophenyl)-1H-indole-3-carboxylic acid” is not explicitly mentioned in the literature.Chemical Reactions Analysis
4-Fluorophenylboronic acid, a compound containing a 4-fluorophenyl group, has been used as a reactant in various coupling reactions5. However, specific chemical reactions involving “2-(4-fluorophenyl)-1H-indole-3-carboxylic acid” are not detailed in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4-Fluorophenylacetic acid is a white shiny crystalline powder or flakes2. However, the specific physical and chemical properties of “2-(4-fluorophenyl)-1H-indole-3-carboxylic acid” are not detailed in the literature.Applications De Recherche Scientifique
Synthesis and Derivatives
- Synthesis of Indole and Carbazole Derivatives : Research has shown the synthesis of indole and carbazole derivatives from 2-fluorophenyl imines, which is related to the chemical structure of 2-(4-fluorophenyl)-1H-indole-3-carboxylic acid. This process involves the preparation of 2-fluoroaniline-d 4 and leads to synthetically useful carbazole derivatives (Kudzma, 2003).
- Indole-2-carboxylic Acid as an Intermediate : Indole-2-carboxylic acid, which is structurally related to the subject compound, is highlighted as a versatile intermediate in the preparation of various pharmaceutically active agents. Various synthesis procedures for indole-2-carboxylic acid are explored, emphasizing its significance in pharmaceutical research (Jiang et al., 2017).
Chemical Reactions and Properties
- Rearrangement Reaction Involving Indole Nucleus : A study investigated a rearrangement reaction of a compound structurally similar to 2-(4-fluorophenyl)-1H-indole-3-carboxylic acid. The study provides insights into the stereochemical outcomes of such reactions, which could be relevant for the understanding of similar compounds' reactivities (Hallett et al., 2000).
Applications in Imaging and Diagnostics
- Fluorescent pH Probe for Cellular Imaging : The compound 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal, which shares a similar structure with the subject compound, was used as a fluorescent pH probe. This probe demonstrated significant potential for strong-acidity pH detection in living cells, indicating the possible use of similar indole derivatives in diagnostic imaging (Nan et al., 2015).
Biological Activities
- Antibacterial and Antifungal Properties : A series of 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids, derived from a compound similar to 2-(4-fluorophenyl)-1H-indole-3-carboxylic acid, showed significant antibacterial and moderate antifungal activities. This highlights the potential therapeutic applications of such compounds in treating bacterial and fungal infections (Raju et al., 2015).
Safety And Hazards
The safety and hazards associated with similar compounds have been reported. For instance, 4-Fluorophenylacetic acid can cause serious eye damage6. However, the specific safety and hazards of “2-(4-fluorophenyl)-1H-indole-3-carboxylic acid” are not detailed in the literature.
Orientations Futures
The future directions for research on “2-(4-fluorophenyl)-1H-indole-3-carboxylic acid” are not explicitly mentioned in the literature. However, the use of fluorine atoms in drug development suggests potential avenues for future research3.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-10-7-5-9(6-8-10)14-13(15(18)19)11-3-1-2-4-12(11)17-14/h1-8,17H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHAIIFRVZNKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248139 | |
| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-1H-indole-3-carboxylic acid | |
CAS RN |
773870-18-1 | |
| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773870-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)
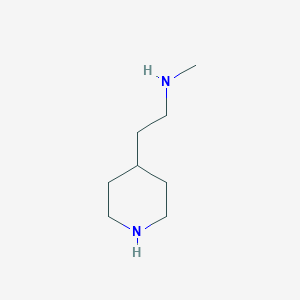
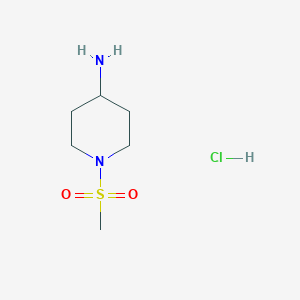
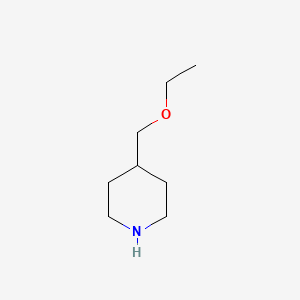
![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)
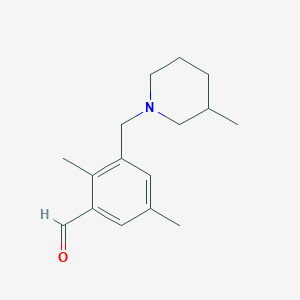
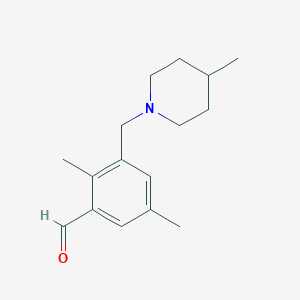
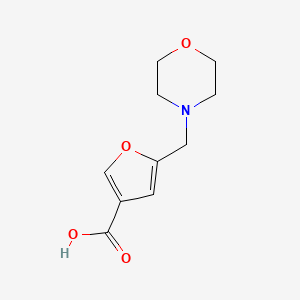
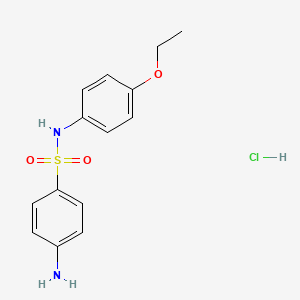
amine, chloride](/img/structure/B1369113.png)
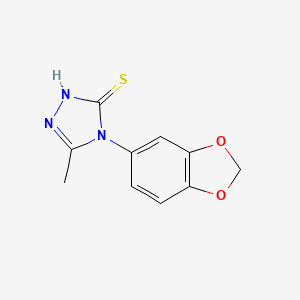
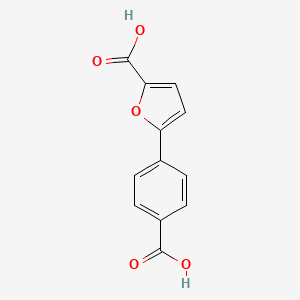
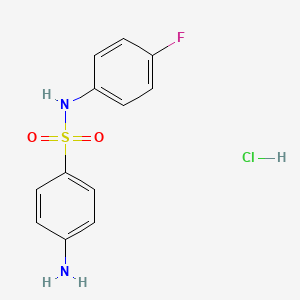
![[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride](/img/structure/B1369126.png)